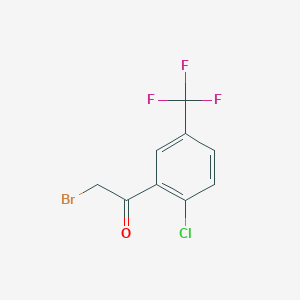
5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C9H12ClN3.2HCl. It is a pyrimidine derivative that features a piperidine ring substituted at the 4-position and a chlorine atom at the 5-position of the pyrimidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves the reaction of 5-chloropyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation may produce a pyrimidine N-oxide .
Aplicaciones Científicas De Investigación
5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.
5-Chloro-2-(N-Boc-piperidin-4-yl)pyrimidine: A protected form of the compound used in specific synthetic applications.
2-(Piperidin-4-yloxy)pyrimidine dihydrochloride: A structurally related compound with different functional groups.
Uniqueness
5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
5-chloro-2-piperidin-4-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.2ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDDHTIWTMRKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2429083.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2429084.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2429085.png)
![(E)-N'-(4-methylbenzenesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzenecarboximidamide](/img/structure/B2429086.png)

![3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2429088.png)
![6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone](/img/structure/B2429091.png)



![1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-cyclopropanecarbonylpiperazine](/img/structure/B2429101.png)
![N-[(pyridin-4-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2429104.png)


